1-(5-Aminopyridin-2-YL)ethanone chemical structure and properties
1-(5-Aminopyridin-2-YL)ethanone chemical structure and properties
An In-Depth Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone: A Key Heterocyclic Building Block for Drug Discovery
Introduction: The Strategic Value of the Aminopyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, foundational to numerous blockbuster pharmaceuticals. When functionalized with an amino group, its utility is magnified, creating the aminopyridine core—a structure renowned for its ability to engage with a multitude of biological targets through hydrogen bonding, metal chelation, and aromatic interactions.[1][2] 1-(5-Aminopyridin-2-yl)ethanone, a molecule integrating this critical aminopyridine moiety with a reactive acetyl group, represents a particularly valuable and versatile building block for synthetic chemists. Its strategic placement of functional groups—a nucleophilic amine, an electrophilic ketone, and a modifiable aromatic system—offers multiple handles for derivatization, enabling the efficient construction of complex molecular architectures and diverse compound libraries.[3][4] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and its vast potential in the development of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. 1-(5-Aminopyridin-2-yl)ethanone is a well-defined chemical entity with the key identifiers and properties summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(5-Aminopyridin-2-yl)ethanone | [5] |
| CAS Number | 51460-32-3 | [5] |
| Molecular Formula | C₇H₈N₂O | [5] |
| Molecular Weight | 136.15 g/mol | [5] |
| Canonical SMILES | CC(=O)C1=NC=C(C=C1)N | [5] |
| InChI Key | YUSDJXUPLQYFJW-UHFFFAOYSA-N | [5] |
| Appearance | Predicted to be a white to brown crystalline solid | [6] |
| Melting Point | Not experimentally reported; precursor 5-amino-2-pyridinecarbonitrile melts at 148-152 °C | [6] |
| pKa (Predicted) | 3.93 ± 0.10 | [5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Synthesis: A Validated Protocol for Drug Discovery Scaffolds
The synthesis of 1-(5-aminopyridin-2-yl)ethanone can be reliably achieved from the commercially available precursor, 5-amino-2-cyanopyridine, via a Grignard reaction. This classic organometallic addition provides a direct and efficient route to the desired ketone.
Proposed Synthetic Protocol
This protocol is based on established methodologies for the reaction of Grignard reagents with cyanopyridine derivatives.[7]
Reaction Scheme: 5-Amino-2-cyanopyridine + CH₃MgBr → 1-(5-Aminopyridin-2-yl)ethanone
Step-by-Step Methodology:
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Vessel Preparation: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Precursor Dissolution: Dissolve 5-amino-2-cyanopyridine (1.2 g, 10 mmol) in the anhydrous THF.[6][8]
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure selectivity.
-
Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether, 4.0 mL, 12 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Progression: Stir the mixture at -78 °C for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexane.
-
Aqueous Work-up (Quenching): Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) at -78 °C. This step hydrolyzes the intermediate imine-magnesium salt to the ketone.
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Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 1-(5-aminopyridin-2-yl)ethanone.
Experimental Workflow Diagram
Caption: Grignard synthesis of 1-(5-aminopyridin-2-yl)ethanone.
Spectroscopic and Analytical Characterization (Predicted)
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¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for each proton.
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δ 8.0-8.2 ppm (d, 1H): Proton at C4, ortho to the amino group, showing doublet coupling.
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δ 7.8-8.0 ppm (d, 1H): Proton at C6, adjacent to the acetyl group, showing doublet coupling.
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δ 7.0-7.2 ppm (dd, 1H): Proton at C3, showing doublet of doublets coupling from C4 and C6 protons.
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δ 5.5-6.0 ppm (s, broad, 2H): Protons of the primary amine (-NH₂), often broad and exchangeable with D₂O.
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δ 2.5-2.6 ppm (s, 3H): Protons of the methyl ketone (-COCH₃), appearing as a sharp singlet.[7][9]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~198 ppm: Carbonyl carbon (C=O) of the ketone.
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δ ~150-160 ppm: Aromatic carbons attached to nitrogen (C2 and C5).
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δ ~110-140 ppm: Remaining aromatic carbons (C3, C4, C6).
-
δ ~26 ppm: Methyl carbon (-COCH₃).
-
-
Infrared (IR) Spectroscopy (ATR):
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3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.
-
~1680 cm⁻¹: Strong C=O stretching of the aryl ketone.
-
1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 137.07, corresponding to the protonated molecular ion.
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Chemical Reactivity and Synthetic Utility
The synthetic power of 1-(5-aminopyridin-2-yl)ethanone lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile for acylation, alkylation, or condensation reactions, while the ketone's carbonyl carbon is an electrophilic site for additions and condensations.[10] This dual reactivity makes it an ideal starting point for building diverse heterocyclic systems.
Key Reaction Pathways:
-
Amine Derivatization: The amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination.
-
Ketone Condensation: The ketone can undergo condensation with hydrazines to form hydrazones, which can be cyclized into pyrazoles. Reaction with hydroxylamine yields oximes.
-
Alpha-Methyl Reactivity: The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling aldol condensations and the synthesis of chalcone-like structures.
-
Ring Nitrogen: The pyridine nitrogen can be quaternized or oxidized, further diversifying its chemical space.
Synthetic Utility Diagram
Caption: Diverse synthetic pathways from the core scaffold.
Applications in Medicinal Chemistry
The aminopyridine scaffold is a cornerstone of modern drug design. Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The ability of the aminopyridine nitrogen to act as a hydrogen bond acceptor is crucial for its interaction with various enzymes and receptors.[2] 1-(5-Aminopyridin-2-yl)ethanone serves as an intermediate in the synthesis of compounds targeting critical disease pathways, such as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors. Its low molecular weight and functional group density make it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.[3]
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this reagent.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at room temperature.[5]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(5-Aminopyridin-2-yl)ethanone is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers and scientists. By leveraging its versatile functional groups, the scientific community can continue to explore new chemical space and develop novel molecules with significant therapeutic potential.
References
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available at: [Link]
-
ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available at: [Link]
-
The Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available at: [Link]
-
ResearchGate. Acylation of (C2 and C4) N‐methoxy‐ or N‐aminopyridinium salts. Available at: [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][3][5]Oxazin-2(3H)-Ones. ResearchGate. Available at: [Link]
- Google Patents. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine.
-
ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available at: [Link]
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source not further specified.
-
Oakwood Chemical. 5-Amino-2-cyano-pyridine. Available at: [Link]
-
PubChem. 2-Amino-5-cyanopyridine. Available at: [Link]
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]
-
ResearchGate. Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. Available at: [Link]
- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.
-
Ottokemi. 5-Amino-2-pyridinecarbonitrile, 96%. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. 5-Amino-2-pyridinecarbonitrile, 96% (55338-73-3) - 5-Amino-2-pyridinecarbonitrile, 96% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 7. 1-(5-bromopyrimidin-2-yl)ethanone CAS#: 1189169-37-6 [m.chemicalbook.com]
- 8. 5-Amino-2-cyano-pyridine [oakwoodchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
